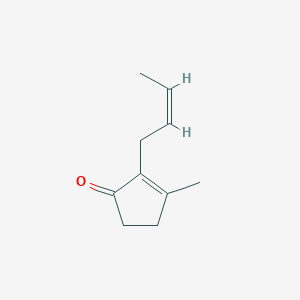
cis-3-Methyl-2-(2-pentenyl)-2-cyclopenten-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
cis-3-Methyl-2-(2-pentenyl)-2-cyclopenten-1-one is an organic compound belonging to the class of cyclopentenones This compound is characterized by a cyclopentenone ring substituted with a butenyl and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cis-3-Methyl-2-(2-pentenyl)-2-cyclopenten-1-one can be achieved through several synthetic routes. One common method involves the Morita-Baylis-Hillman reaction, where 2-cyclopenten-1-one reacts with formalin in the presence of a phosphine catalyst such as tributylphosphine or dimethylphenylphosphine . The reaction conditions, including the choice of solvent, play a crucial role in determining the yield and efficiency of the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is essential to achieve high yields and cost-effectiveness in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
cis-3-Methyl-2-(2-pentenyl)-2-cyclopenten-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride or sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are tailored to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
cis-3-Methyl-2-(2-pentenyl)-2-cyclopenten-1-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of cis-3-Methyl-2-(2-pentenyl)-2-cyclopenten-1-one involves its interaction with molecular targets and pathways. The compound may exert its effects by binding to specific enzymes or receptors, modulating their activity. For example, it may induce the expression of heat shock proteins by activating specific transcription factors .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Cyclopenten-1-one: A simpler analog with similar chemical properties but lacking the butenyl and methyl substitutions.
3-Ethyl-2-hydroxy-2-cyclopenten-1-one: Another analog with an additional hydroxy group and ethyl substitution.
Uniqueness
cis-3-Methyl-2-(2-pentenyl)-2-cyclopenten-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the butenyl and methyl groups can influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
17190-71-5 |
|---|---|
Formule moléculaire |
C10H14O |
Poids moléculaire |
150.22 g/mol |
Nom IUPAC |
2-[(Z)-but-2-enyl]-3-methylcyclopent-2-en-1-one |
InChI |
InChI=1S/C10H14O/c1-3-4-5-9-8(2)6-7-10(9)11/h3-4H,5-7H2,1-2H3/b4-3- |
Clé InChI |
IVLCENBZDYVJPA-ARJAWSKDSA-N |
SMILES |
CC=CCC1=C(CCC1=O)C |
SMILES isomérique |
C/C=C\CC1=C(CCC1=O)C |
SMILES canonique |
CC=CCC1=C(CCC1=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















